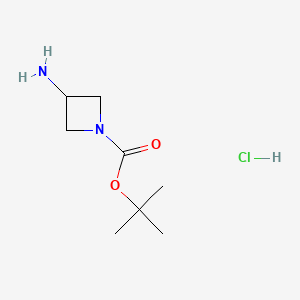

tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1210273-37-2 . It has a molecular weight of 208.69 and its molecular formula is C8H16N2O2.ClH .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2O2.ClH/c1-8 (2,3)12-7 (11)10-4-6 (9)5-10;/h6H,4-5,9H2,1-3H3;1H .Physical And Chemical Properties Analysis

“this compound” is a clear colourless to pale yellow oil . It has a density of 1.1g/ml and a refractive index of 1.4650 . It is soluble in DMSO, Methanol, and Water .Scientific Research Applications

Synthesis and Characterization

One prominent area of research involves the synthesis and characterization of compounds related to tert-Butyl 3-aminoazetidine-1-carboxylate hydrochloride. Studies have detailed the synthesis of various azetidine derivatives and their subsequent characterization through techniques such as LCMS, NMR, IR, and X-ray diffraction. For instance, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by spectroscopic evidence and X-ray diffraction, showing weak C-H···O intermolecular interactions and aromatic π–π stacking interactions forming a three-dimensional architecture (Sanjeevarayappa et al., 2015). Although not directly this compound, this study provides insight into the structural and synthetic versatility of azetidine derivatives.

Pharmaceutical Intermediate Synthesis

Research on the synthesis of pharmaceutical intermediates using tert-butyl 3-aminoazetidine as a starting material has been explored. Cui‐Feng Yang (2010) investigated two methods for synthesizing this pharmaceutical intermediate, highlighting the operability, security, and yield of these methods. This study indicates the compound's role in synthesizing more complex molecules, albeit detailing the challenges related to using sodium azide due to its toxicity and explosion risk (Yang, 2010).

Antibacterial Activity

The antibacterial activity of azetidine derivatives has also been a focus. Zhong-Cheng Song et al. (2009) synthesized 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives and evaluated their antibacterial activities, finding some compounds exhibited better activity against several bacterial strains than their analogs (Song et al., 2009).

Role in Synthesis of Anticancer Agents

A series of functionalized amino acid derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, highlighting the potential of this compound derivatives in anticancer drug development (Kumar et al., 2009).

Material Science Applications

In materials science, the local thermal activation of thin polymer films for area-selective surface chemical modification has been reported, using tert-butyl ester moieties in block copolymer films to form pending carboxylic acid groups for bioconjugation (Duvigneau et al., 2008).

Safety and Hazards

Mechanism of Action

Target of action

Lithium primarily targets neurotransmitters and receptors in the central nervous system .

Mode of action

Upon ingestion, lithium becomes widely distributed in the central nervous system and interacts with a number of neurotransmitters and receptors, decreasing norepinephrine release and increasing serotonin synthesis .

Biochemical pathways

Lithium has been found to exert a dual effect on glutamate receptors, acting to keep the amount of glutamate active between cells at a stable, healthy level .

Pharmacokinetics

Lithium is taken orally and is primarily metabolized in the kidneys. Its elimination half-life is approximately 24 hours .

Result of action

The precise molecular and cellular effects of lithium’s action are still unknown. It is known to stabilize mood and counteract both mania and depression .

Action environment

The efficacy and stability of lithium can be influenced by various environmental factors, including diet, hydration, and concurrent medications .

properties

IUPAC Name |

tert-butyl 3-aminoazetidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-4-6(9)5-10;/h6H,4-5,9H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTVSNLYYIMMKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662450 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210273-37-2 |

Source

|

| Record name | tert-Butyl 3-aminoazetidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of the crystal structure of LiHSO4?

A1: Understanding the crystal structure of LiHSO4 provides valuable information about its physical and chemical properties. The research paper reveals that LiHSO4 crystallizes in a monoclinic system with a specific space group and lattice parameters []. This arrangement reveals the presence of SO3(OH)- and LiO4- tetrahedra connected through a network of hydrogen bonds. This structural information is crucial for understanding properties like stability, solubility, and potential applications in areas like solid-state electrolytes.

Q2: How does the arrangement of tetrahedra in LiHSO4 influence its properties?

A2: The research highlights that LiHSO4 comprises crystallographically identical SO3(OH)- and LiO4- tetrahedra. Each tetrahedron is connected to four others of the opposite type, and adjacent LiO4- tetrahedra share an edge. This unique arrangement leads to the formation of layers within the crystal structure, which are further held together by hydrogen bonds []. This layered structure with hydrogen bonding likely influences properties like cleavage planes and anisotropic conductivity, which are important considerations for potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(5-((tert-Butyldiphenylsilyl)oxy)-2-chlorophenyl)-3-chloro-5-methylbenzo[e][1,2,4]triazine](/img/structure/B599200.png)

![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B599209.png)